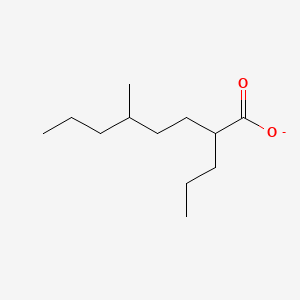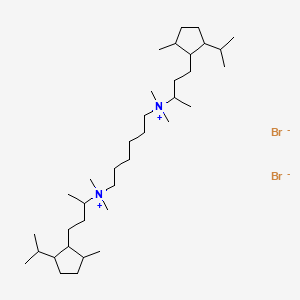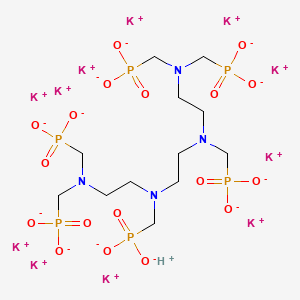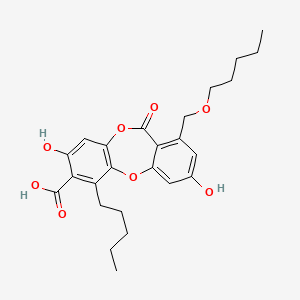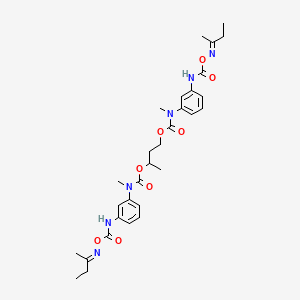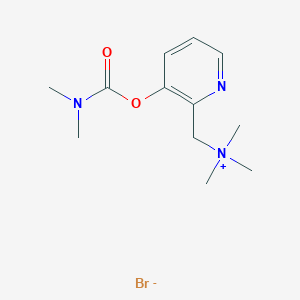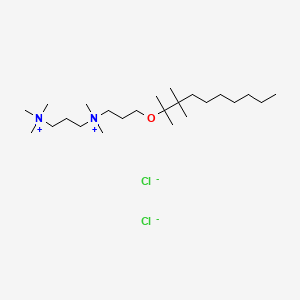![molecular formula C33H36O B13772218 2,4,6-Tris[1-(methylphenyl)ethyl]phenol CAS No. 85305-20-0](/img/structure/B13772218.png)
2,4,6-Tris[1-(methylphenyl)ethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris[1-(methylphenyl)ethyl]phenol is an organic compound with the molecular formula C33H36O It is a phenolic compound characterized by three 1-(methylphenyl)ethyl groups attached to the 2, 4, and 6 positions of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[1-(methylphenyl)ethyl]phenol typically involves the alkylation of phenol with 1-(methylphenyl)ethyl halides under basic conditions. A common method includes the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the phenol, followed by the addition of the alkyl halide to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the reaction temperature is maintained at around 0-25°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris[1-(methylphenyl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to form corresponding reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
2,4,6-Tris[1-(methylphenyl)ethyl]phenol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,6-Tris[1-(methylphenyl)ethyl]phenol involves its interaction with molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer processes, influencing various biochemical pathways. Additionally, the compound’s structure allows it to interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(1-methylethyl)phenol: Similar in structure but with isopropyl groups instead of 1-(methylphenyl)ethyl groups.
2,4,6-Tris(tert-butyl)phenol: Contains tert-butyl groups, leading to different steric and electronic properties.
Uniqueness
2,4,6-Tris[1-(methylphenyl)ethyl]phenol is unique due to the presence of 1-(methylphenyl)ethyl groups, which impart distinct steric and electronic characteristics.
Properties
CAS No. |
85305-20-0 |
|---|---|
Molecular Formula |
C33H36O |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
2,4,6-tris[1-(2-methylphenyl)ethyl]phenol |
InChI |
InChI=1S/C33H36O/c1-21-13-7-10-16-28(21)24(4)27-19-31(25(5)29-17-11-8-14-22(29)2)33(34)32(20-27)26(6)30-18-12-9-15-23(30)3/h7-20,24-26,34H,1-6H3 |
InChI Key |
ZTULFNZHLNQJQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)C2=CC(=C(C(=C2)C(C)C3=CC=CC=C3C)O)C(C)C4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1S,15R,16S,18R,19R,20S)-18-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8-tetraene-19-carboxylate](/img/structure/B13772137.png)
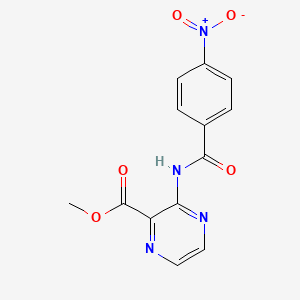
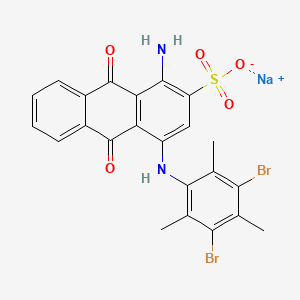
![2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B13772163.png)
![Bis[2-(2-hydroxyphenyl)-pyridine]beryllium](/img/structure/B13772164.png)
